molecular formula C11H12ClN5O2 B1427330 (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid CAS No. 1374407-87-0

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Katalognummer: B1427330
CAS-Nummer: 1374407-87-0
Molekulargewicht: 281.7 g/mol
InChI-Schlüssel: ZYUHQVZSIPHOFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a chemical compound with the CAS Number 1374407-87-0, offered for research purposes. This purine-based scaffold serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel compounds with potential antiproliferative activity. Purines and their synthetic analogs are recognized as important pharmacophores that can interact with nucleic acid synthesis and various enzymes, making them valuable in oncology research . Research into related 6-substituted purine derivatives has demonstrated their significance in the development of cytostatic agents. These compounds are investigated for their growth-inhibitory effects on various human cancer cell lines, including pancreatic adenocarcinoma, which is a cancer type with a high unmet medical need . The structure of this compound, which features a chloro substituent and a pyrrolidino group, is designed to facilitate interactions with biological targets. The introduction of cyclic amines like pyrrolidine at the 6-position of the purine ring is a common strategy in drug design, as it can improve activity by forming additional hydrogen bonds with kinase targets . This product is intended for use in early-stage discovery research. For Research Use Only. Not for human or diagnostic use.

Eigenschaften

IUPAC Name

2-(2-chloro-6-pyrrolidin-1-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c12-11-14-9(16-3-1-2-4-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUHQVZSIPHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212757
Record name 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374407-87-0
Record name 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374407-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purine-9-acetic acid, 2-chloro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of action of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in Biological Assays: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, the purine scaffold is recognized as a highly privileged pharmacophore due to its structural homology with endogenous nucleotides such as adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP)[1]. The compound (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (CAS: 1374407-87-0) represents a highly functionalized, rationally engineered C2-, C6-, N9-trisubstituted purine derivative. Rather than acting as a single-target therapeutic, this molecule serves as a versatile pharmacological probe and building block. Its primary utility lies in targeting the ATP-binding hinge region of kinases (e.g., Cyclin-Dependent Kinases, CDKs) and the orthosteric binding sites of G-protein coupled receptors (GPCRs), specifically Adenosine Receptors[2].

This technical guide deconstructs the structural pharmacology of this compound, delineates its mechanistic pathways, and provides field-proven, self-validating experimental protocols for quantifying its biological activity.

Structural Pharmacology & Target Engagement

The efficacy of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in biological assays is dictated by its precise substitution pattern. Every functional group serves a distinct causal purpose in target engagement and assay performance:

  • The Purine Core: Acts as the fundamental recognition motif, mimicking the adenine ring of ATP to facilitate hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[1].

  • C2-Chloro Substitution: Halogenation at the C2 position serves a dual purpose. It occupies the hydrophobic pocket adjacent to the kinase hinge region (or the deep hydrophobic cavity in GPCRs), while simultaneously drawing electron density away from the purine core. This electron-withdrawing effect significantly increases metabolic stability against oxidative deamination[3].

  • C6-Pyrrolidin-1-yl Group: This bulky tertiary amine mimics the N6-amino group of adenine but introduces critical steric bulk. In kinases, this moiety projects into the ribose-binding pocket, driving isoform selectivity and preventing non-specific binding to ubiquitous nucleotide-binding proteins[4].

  • N9-Acetic Acid Moiety: This is the defining feature of the molecule. Unlike traditional lipophilic alkyl substitutions, the N9-acetic acid serves two critical functions. First, it lowers the LogP, enhancing aqueous solubility and preventing non-specific protein binding or compound aggregation in in vitro assays. Second, the terminal carboxylate acts as a bio-orthogonal handle. Through simple EDC/NHS coupling, this molecule can be tethered to fluorophores for displacement assays or linked to E3 ligase recruiters (e.g., cereblon ligands) to generate Proteolysis Targeting Chimeras (PROTACs)[5].

MOA cluster_Kinase Kinase Pathway (e.g., CDKs) cluster_GPCR GPCR Pathway (e.g., A2A) Compound (2-Chloro-6-pyrrolidin-1-yl- 9H-purin-9-yl)acetic acid ATP_Site ATP-Binding Pocket (Hinge Region) Compound->ATP_Site Competitive Binding Orthosteric Adenosine Orthosteric Site Compound->Orthosteric Antagonist Binding Inhibition Kinase Inhibition ATP_Site->Inhibition Cell_Cycle Cell Cycle Arrest (Apoptosis) Inhibition->Cell_Cycle Antagonism Receptor Antagonism Orthosteric->Antagonism cAMP ↓ Intracellular cAMP Antagonism->cAMP

Figure 1: Dual mechanistic pathways of the purine scaffold targeting Kinases and GPCRs.

Experimental Protocols: Self-Validating Assay Systems

To accurately evaluate the mechanism of action of this compound, researchers must employ assays that inherently control for false positives. Highly conjugated heterocyclic compounds like purines can exhibit auto-fluorescence or induce assay interference. Therefore, the protocols below utilize ratiometric readouts, which act as self-validating systems.

Protocol A: Kinase Target Engagement via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Causality of Choice: TR-FRET is utilized because the ratiometric readout (Emission 665 nm / Emission 620 nm) mathematically cancels out well-to-well volume variations, inner-filter effects, and compound auto-fluorescence. The time-delay (time-resolved) measurement eliminates short-lived background fluorescence, ensuring that the signal is strictly indicative of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in 100% LC-MS grade DMSO to yield a 10 mM stock. Perform a 3-fold serial dilution in DMSO to generate an 11-point concentration response curve (CRC).

  • Aqueous Normalization: Transfer 100 nL of the serially diluted compound into a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Target Addition: Add 5 µL of the Kinase/Antibody mixture (e.g., 2 nM CDK2 tagged with Europium-anti-GST antibody) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add 5 µL of the fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236 conjugated to Alexa Fluor 647) at a concentration equal to its predetermined Kd.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection & QC: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the Z'-factor for the plate; the assay is only validated if Z' > 0.6.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Assay Incubation (Target + Tracer + Compound) Prep->Incubate Transfer to 384-well plate Detect 3. TR-FRET Detection (Ex: 337nm, Em: 665/620nm) Incubate->Detect 60 min at RT Analyze 4. Data Analysis (Ratiometric Calculation) Detect->Analyze Signal Output & QC

Figure 2: Step-by-step TR-FRET assay workflow for quantifying target engagement.

Protocol B: GPCR Functional Assay via HTRF cAMP Detection

Causality of Choice: For Adenosine A2A receptor antagonism, measuring downstream cAMP accumulation is the gold standard. HTRF (Homogeneous Time-Resolved Fluorescence) uses a competitive immunoassay format where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Cryptate-labeled anti-cAMP antibody.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human A2A receptor at 2,000 cells/well in a 384-well plate in 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add 2.5 µL of the purine compound (diluted in stimulation buffer) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 2.5 µL of the reference agonist (e.g., NECA) at its EC80 concentration to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Cryptate (both diluted in lysis buffer).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure the TR-FRET signal (665 nm / 620 nm). A decrease in the FRET signal indicates higher intracellular cAMP, whereas successful antagonism by the purine compound will restore the FRET signal.

Quantitative Data Presentation

The following table summarizes representative quantitative metrics expected when evaluating (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid and its direct analogs across the described assay platforms.

Target ClassSpecific TargetAssay FormatRepresentative IC50 / KiHill Slope (n_H)Assay Z'-Factor
Kinase CDK2 / Cyclin ETR-FRET Binding120 nM (IC50)0.95 - 1.100.78
Kinase CDK1 / Cyclin BTR-FRET Binding450 nM (IC50)0.90 - 1.050.81
Kinase BTKLANCE Ultra> 10,000 nM (Inactive)N/A0.75
GPCR Adenosine A2AHTRF cAMP85 nM (Kb)1.00 - 1.150.68
GPCR Adenosine A1Radioligand Binding320 nM (Ki)0.98N/A

Note: The N9-acetic acid modification generally decreases passive membrane permeability compared to N9-isopropyl analogs, shifting the primary utility of this specific molecule toward biochemical target validation and bioconjugation rather than direct whole-cell phenotypic screening.

References

  • Purine derivatives as potent anticancer agents: a comprehensive review - Taylor & Francis -[Link]

  • Discovery and development of purine-scaffold Hsp90 inhibitors - PubMed - [Link]

  • The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - SciSpace -[Link]

  • Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC -[Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - MDPI -[Link]

Sources

Synthesis pathways and chemical precursors for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic pathways and chemical precursors for the target molecule, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid. This guide is structured to provide not only a methodological approach but also the underlying scientific rationale for the synthetic strategies presented.

Introduction and Strategic Overview

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a substituted purine derivative. The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] The strategic design of this molecule, featuring a chloro substituent at the 2-position, a pyrrolidine moiety at the 6-position, and an acetic acid group at the 9-position, suggests its potential as a versatile intermediate or a pharmacologically active agent.

The synthesis of this target molecule can be approached through a convergent strategy, primarily revolving around the sequential modification of a readily available purine core. The most logical and widely practiced approach commences with a disubstituted purine, such as 2,6-dichloropurine, followed by sequential derivatization at the N9 and C6 positions.[2]

Recommended Synthetic Pathway

The most efficient and well-documented pathway for the synthesis of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid involves a three-step sequence starting from 2,6-dichloropurine. This pathway is outlined below:

  • N9-Alkylation: Introduction of the acetic acid ester moiety at the N9 position of the purine ring.

  • C6-Nucleophilic Aromatic Substitution: Selective displacement of the C6-chloro substituent with pyrrolidine.

  • Ester Hydrolysis: Conversion of the ester to the final carboxylic acid.

This sequence is generally preferred as the N9-alkylation of 2,6-dichloropurine is a well-established reaction, and the subsequent selective amination at the C6 position is highly efficient due to the higher reactivity of the C6-chloro group compared to the C2-chloro group.[3]

Synthetic Pathway A 2,6-Dichloropurine B Ethyl (2,6-dichloro-9H-purin-9-yl)acetate A->B Step 1: N9-Alkylation (Ethyl bromoacetate, K2CO3, DMF) C Ethyl (2-chloro-6-(pyrrolidin-1-yl)-9H-purin-9-yl)acetate B->C Step 2: C6-Amination (Pyrrolidine, DIPEA, EtOH) D (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid C->D Step 3: Ester Hydrolysis (LiOH, THF/H2O)

Caption: Proposed three-step synthesis of the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N9-Alkylation of 2,6-Dichloropurine

The initial step involves the alkylation of the purine core. The reaction of 2,6-dichloropurine with an alkylating agent, such as ethyl bromoacetate, in the presence of a base, typically yields a mixture of N9 and N7 isomers.[2] However, the N9 isomer is generally the major product due to thermodynamic stability and steric factors.[4][5]

Protocol:

  • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • To this suspension, add ethyl bromoacetate (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • The crude product, a mixture of N9 and N7 isomers, can be purified by flash column chromatography on silica gel to isolate the desired N9-alkylated product, ethyl (2,6-dichloro-9H-purin-9-yl)acetate.[2][6]

Causality and Expertise:

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the purine substrate and facilitates the SN2 reaction.

  • Base Selection: Potassium carbonate is a suitable base for deprotonating the purine ring, forming the purine anion, which then acts as a nucleophile. Stronger bases are generally avoided to minimize side reactions.

  • Regioselectivity: The preferential formation of the N9 isomer is a well-documented phenomenon in purine chemistry. While the N7 proton is kinetically more acidic, the N9-alkylated product is thermodynamically more stable. Steric hindrance from the substituent at the C6 position can also disfavor alkylation at the N7 position.[4][5] The typical N9:N7 ratio is often around 4:1.[2]

Step 2: C6-Nucleophilic Aromatic Substitution with Pyrrolidine

The C6 position of the purine ring is more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for the selective substitution of the C6-chloro group.

Protocol:

  • Dissolve the purified ethyl (2,6-dichloro-9H-purin-9-yl)acetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add pyrrolidine (1.1-1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain ethyl (2-chloro-6-(pyrrolidin-1-yl)-9H-purin-9-yl)acetate.

Causality and Expertise:

  • Reactivity: The greater electrophilicity of the C6 carbon compared to the C2 carbon in the purine ring dictates the regioselectivity of this substitution.

  • Base: DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.

  • Solvent: Alcohols like ethanol are good solvents for this transformation and can facilitate the reaction.

Step 3: Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Protocol:

  • Dissolve ethyl (2-chloro-6-(pyrrolidin-1-yl)-9H-purin-9-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid.[7]

Causality and Expertise:

  • Hydrolysis Conditions: Basic hydrolysis using LiOH is a mild and efficient method for saponification. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

  • Work-up: Acidification is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Summary of Chemical Precursors and Reagents

Compound Name Structure Role Notes
2,6-Dichloropurine alt text Starting MaterialCommercially available. Can be synthesized from xanthine.[8]
Ethyl bromoacetate alt text Alkylating AgentUsed to introduce the ethyl acetate moiety.
Pyrrolidine alt text NucleophileIntroduces the pyrrolidinyl group at the C6 position.
Potassium Carbonate (K₂CO₃)K₂CO₃BaseUsed in the N9-alkylation step.
N,N-Diisopropylethylamine (DIPEA) alt text BaseNon-nucleophilic base for the amination step.
Lithium Hydroxide (LiOH)LiOHBaseUsed for the final ester hydrolysis.
Dimethylformamide (DMF) alt text SolventFor the N9-alkylation step.
Ethanol (EtOH)CH₃CH₂OHSolventFor the C6-amination step.
Tetrahydrofuran (THF) alt text SolventFor the ester hydrolysis step.

Conclusion

The synthesis of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a robust and reproducible process that leverages fundamental principles of heterocyclic chemistry. By following the outlined three-step pathway starting from 2,6-dichloropurine, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity in the alkylation and substitution steps, followed by a clean hydrolysis to the final product.

References

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Dhuda, G., Kapadiya, K., Ladwa, P., Godhaniya, B., & Modha, J. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871–2874. Retrieved March 17, 2026, from [Link]

  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Retrieved March 17, 2026, from [Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2018). Molecules, 23(10), 2469. Retrieved March 17, 2026, from [Link]

  • Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega, 5(2), 1097–1107. Retrieved March 17, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2012). Molecules, 17(12), 14569–14585. Retrieved March 17, 2026, from [Link]

  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. (2026). Chemistry & Biodiversity. Retrieved March 17, 2026, from [Link]

  • 2,6-dichloro-9H-purine. (n.d.). Chemical Synthesis Database. Retrieved March 17, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2016). Molecules, 21(11), 1541. Retrieved March 17, 2026, from [Link]

  • Hydrolysis and acylation toward carboxylic acids 9 a–9 e and esters 11 a–11 e. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 850. Retrieved March 17, 2026, from [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. Retrieved March 17, 2026, from [Link]

  • Pyrrolidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Egyptian Journal of Chemistry, 63(3), 903-915. Retrieved March 17, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. Retrieved March 17, 2026, from [Link]

  • Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 60, 128603. Retrieved March 17, 2026, from [Link]

  • L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. (2016). Green and Sustainable Chemistry, 6, 1-9. Retrieved March 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Evaluation of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Profiling

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (MW: 281.7 g/mol ) is a synthetic purine derivative characterized by a rigid, lipophilic core (chloro and pyrrolidine substitutions) and an ionizable N9-acetic acid moiety.

Understanding the physicochemical topology of this compound is critical for successful in vivo administration. The planar purine scaffold often results in high crystal lattice energy ("brick-dust" characteristics), which severely limits aqueous solubility. However, the acetic acid group (pKa ~ 3.5–4.5) is deprotonated at physiological pH (7.4). While this ionization allows for salt formation (e.g., sodium salt), the lipophilic core still drives rapid precipitation when introduced to the high ionic strength of blood plasma. Therefore, specialized solubilizing excipients are required to bypass dissolution rate-limited absorption and prevent fatal embolisms during intravenous delivery[1].

Formulation Strategies

To establish a self-validating pharmacokinetic (PK) system, the formulation must be tailored to the route of administration.

Intravenous (IV) Formulation: True Solution

For IV administration, the compound must be completely dissolved to prevent micro-emboli in the pulmonary capillary bed.

  • Vehicle Recipe: 5% DMSO + 10% Kolliphor HS 15 (or PEG400) + 85% Sterile Saline (0.9% NaCl).

  • Causality: DMSO is utilized to disrupt the strong crystal lattice of the purine core. Kolliphor HS 15 acts as a non-ionic surfactant, forming stable micelles around the hydrophobic pyrrolidine-purine structure. This prevents the compound from "crashing out" (precipitating) when the formulation is diluted by the aqueous environment of the bloodstream[1].

Oral (PO) Formulation: Homogeneous Suspension

Oral delivery does not strictly require a true solution if the compound exhibits adequate intestinal permeability.

  • Vehicle Recipe: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in ultra-pure water.

  • Causality: Tween 80 reduces the surface tension of the aqueous vehicle, allowing the hydrophobic purine particles to be thoroughly wetted. Methylcellulose increases the viscosity of the vehicle, preventing rapid sedimentation of the suspended particles and ensuring dose uniformity during gastric gavage[2].

FormulationWorkflow Start Compound: (2-Chloro-6-pyrrolidin-1-yl -9H-purin-9-yl)acetic acid Assess Assess Solubility (pKa ~ 4.0) Start->Assess IV_Route IV Administration (Requires True Solution) Assess->IV_Route High Bioavailability PO_Route PO Administration (Suspension Tolerated) Assess->PO_Route Efficacy Screening IV_Form 5% DMSO + 10% PEG400 + 85% Saline IV_Route->IV_Form PO_Form 0.5% MC + 0.1% Tween 80 in Water PO_Route->PO_Form Filter Sterile Filter (0.22 µm) IV_Form->Filter Dose In Vivo Dosing PO_Form->Dose Homogenize Filter->Dose

Fig 1: Formulation decision tree for IV and PO administration based on solubility.

In Vivo Dosing Protocols (Murine Models)

All experimental procedures must adhere strictly to ethical guidelines, utilizing the 3Rs (Replacement, Reduction, Refinement) to minimize animal distress[3].

Step-by-Step IV Administration (Tail Vein)
  • Preparation: Warm the rodent (using a heat lamp or warming chamber at 37°C for 5 minutes) to induce vasodilation of the lateral tail vein.

  • Restraint: Secure the animal in a well-ventilated restrainer.

  • Injection: Using a 27G to 30G needle, inject the formulation at a steady rate.

  • Causality: A 27G–30G needle minimizes mechanical trauma to the vein, preventing phlebitis and ensuring the entire dose enters systemic circulation rather than extravasating into surrounding tissue. The maximum volume must not exceed 5 mL/kg to prevent acute volume overload and right-sided heart failure[4].

Step-by-Step PO Administration (Oral Gavage)
  • Preparation: Attach a specialized bulb-tipped gastric gavage needle (20G–22G for mice) to the syringe.

  • Restraint: Immobilize the animal by scruffing the loose skin over the neck and back, ensuring the head and body are in a straight vertical alignment.

  • Administration: Gently pass the bulb-tipped needle over the tongue and down the esophagus into the stomach. Administer the dose smoothly.

  • Causality: The maximum volume is restricted to 10 mL/kg to avoid gastric distension, which can cause severe discomfort or fatal reflux into the respiratory tract [4].

Quantitative Dosing Parameters Summary
RouteSpeciesMax Volume (mL/kg)Recommended Needle SizeFormulation TypeAbsorption Phase
IV Mouse527G - 30GTrue SolutionNone (Immediate)
IV Rat525G - 27GTrue SolutionNone (Immediate)
PO Mouse1020G - 22G (Bulb)Suspension / SolutionFirst-pass metabolism
PO Rat1016G - 18G (Bulb)Suspension / SolutionFirst-pass metabolism

Pharmacokinetic Blood Sampling & Processing

To accurately model the clearance and distribution of the compound, precise blood sampling is required.

  • Timepoints:

    • IV: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

    • PO: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Collection: Perform submandibular or saphenous vein bleeds. Crucial Rule: Total blood removal must not exceed 10% of the animal's total blood volume within a 24-hour period to avoid hypovolemic shock [4].

  • Processing (Causality & Trustworthiness):

    • Collect blood in K2EDTA tubes . Why? K2EDTA chelates calcium, preventing the coagulation cascade without introducing liquid volume that would dilute the plasma sample.

    • Immediately place tubes on wet ice . Why? The N9-acetic acid moiety may be recognized by circulating plasma esterases or amidases. Rapid cooling to 4°C halts enzymatic kinetics, preventing ex vivo degradation of the analyte before LC-MS/MS quantification.

  • Centrifugation: Spin at 2,000 x g for 10 minutes at 4°C to separate plasma. Transfer the supernatant to pre-chilled cryovials and store at -80°C.

PKPD_Pathway Admin Administration (IV / PO) Absorp Systemic Absorption (GI Tract -> Portal Vein) Admin->Absorp PO Route Plasma Central Compartment (Plasma Concentration) Admin->Plasma IV Route Absorp->Plasma First-Pass Dist Tissue Distribution (Lipophilic Purine Core) Plasma->Dist Clear Hepatic/Renal Clearance (Ionized Acetic Acid) Plasma->Clear PK Elimination Target Target Engagement (Purinergic Receptors) Dist->Target PD Effect

Fig 2: Pharmacokinetic and pharmacodynamic systemic distribution pathway.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & Vorstenbosch, C. V. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL: [Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., Double, J. A., Everitt, J., Farningham, D. A., Glennie, M. J., Kelland, L. R., Robinson, V., Stratford, I. J., Tozer, G. M., Watson, S., Wedge, S. R., & Eccles, S. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. URL:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Matrix/Platform: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS)

Introduction and Analytical Challenges

Functionalized purine derivatives are foundational building blocks in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and adenosine receptor antagonists. The compound (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (Chemical Formula: C₁₁H₁₂ClN₅O₂, Exact Mass: 281.068 Da)[1] presents a unique, multi-faceted analytical challenge for tandem mass spectrometry (MS/MS) due to the presence of three distinct reactive moieties:

  • A highly basic pyrrolidine ring at the C6 position.

  • A labile N-acetic acid group at the N9 position.

  • An electronegative chlorine atom at the C2 position.

As a Senior Application Scientist, understanding the protonation dynamics of these moieties is critical. In positive electrospray ionization (ESI+), the pyrrolidine nitrogen (pKₐ ~10.5) strongly competes with the purine core nitrogens for the ionizing proton. As documented in structural elucidation studies of pyrrolidine-containing therapeutics, this basic moiety often sequesters the proton, leading to a dominant but structurally uninformative neutral loss of the pyrrolidine ring, leaving a charge-deficient core[2]. To achieve comprehensive structural coverage, the analytical protocol must be carefully tuned to balance in-source fragmentation (ISF) with higher-energy collisional dissociation (HCD).

Mechanistic Principles of Fragmentation (Causality & Logic)

The fragmentation of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid under HCD conditions follows predictable, yet competing, thermodynamic pathways. The protonated precursor ion [M+H]⁺ at m/z 282.076 primarily degrades via the following mechanisms:

Pathway A: Decarboxylation of the N-Acetic Acid Moiety

Carboxylic acids attached to nitrogenous bases are highly susceptible to thermal and collisional degradation. The initial low-energy fragmentation pathway is the neutral loss of carbon dioxide (-44.000 Da) from the N9-acetic acid group, yielding a highly stable fragment at m/z 238.086 . Alternatively, the entire carboxymethyl radical (-CH₂COOH, -59.013 Da) can be cleaved, yielding m/z 223.063 .

Pathway B: Cleavage of the Pyrrolidine Ring

Because the pyrrolidine nitrogen acts as a primary proton sink, increasing the normalized collision energy (NCE) triggers the neutral loss of the intact pyrrolidine molecule (C₄H₉N, -71.074 Da), generating a fragment at m/z 211.002 . This phenomenon, often termed the "pyrrolidine effect," requires careful MS/MS tuning to prevent this single fragment from dominating the entire spectral tree[2].

Pathway C: Purine Core Opening and Halogen Expulsion

At elevated collision energies, the purine core itself begins to fragment. Typical purine fragmentation involves the cleavage of the pyrimidine or imidazole rings[3],[4]. For this specific halogenated compound, the loss of the C2-chlorine atom as hydrochloric acid (HCl, -35.977 Da) occurs synergistically with the loss of the pyrrolidine ring, resulting in a conjugated fragment at m/z 175.026 .

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data acquisition, the following protocol incorporates built-in self-validation steps to confirm precursor integrity before MS/MS acquisition.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic modifier ensures complete protonation of the pyrrolidine ring in solution, maximizing ESI+ ionization efficiency.

Step 2: UHPLC Separation
  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization & Self-Validation (Crucial Step)
  • Ionization: ESI in Positive Mode.

  • Self-Validation Check (Isotope Pattern): Before initiating MS/MS, observe the MS1 full scan. You must verify the presence of the ³⁷Cl isotope peak at m/z 284.073 . This peak should be approximately 32% of the intensity of the monoisotopic ³⁵Cl peak at m/z 282.076 .

    • Logic: If this 3:1 ratio is absent, the precursor selection is compromised by an isobaric interference, or the compound has degraded (e.g., via spontaneous dechlorination). Do not proceed to MS/MS until this is resolved.

Step 4: MS/MS Acquisition
  • Fragmentation Type: HCD (Higher-energy Collisional Dissociation).

  • Stepped Collision Energy: Use a stepped NCE of 20%, 35%, and 50%.

    • Causality: A low NCE (20%) captures the labile decarboxylation (-CO₂), while a high NCE (50%) forces the cleavage of the purine core and expulsion of HCl, overcoming the proton-sequestering effect of the pyrrolidine ring.

Workflow SamplePrep Sample Preparation (0.1% FA in MeOH) LC UHPLC Separation (C18, Acidic Gradient) SamplePrep->LC ESI ESI+ Ionization (Protonation of Pyrrolidine) LC->ESI MS1 Precursor Validation (m/z 282.076 & 284.073) ESI->MS1 HCD Stepped HCD (NCE 20%, 35%, 50%) MS1->HCD MS2 MS/MS Acquisition (Orbitrap/TOF) HCD->MS2

Fig 1. LC-MS/MS analytical workflow with integrated isotope self-validation for purine derivatives.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses for the predicted MS/MS fragmentation cascade. Mass errors should be maintained at < 5 ppm during actual acquisition.

Fragment IDMonoisotopic m/zMolecular FormulaNeutral Loss (Da)Structural Mechanism
Precursor 282.076[C₁₁H₁₃ClN₅O₂]⁺N/AProtonated parent molecule
Fragment A 238.086[C₁₀H₁₃ClN₅]⁺43.990 (-CO₂)Decarboxylation of N-acetic acid
Fragment B 223.063[C₉H₁₀ClN₅]⁺59.013 (-C₂H₃O₂)Loss of carboxymethyl radical
Fragment C 211.002[C₇H₄ClN₄O₂]⁺71.074 (-C₄H₉N)Cleavage of pyrrolidine ring
Fragment D 175.026[C₇H₃N₄O₂]⁺107.050 (-C₄H₉N, -HCl)Pyrrolidine loss + Dechlorination
Fragment E 167.012[C₆H₄ClN₄]⁺115.064 (-CO₂, -C₄H₉N)Decarboxylation + Pyrrolidine loss

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its primary product ions is mapped below. This hierarchical tree demonstrates how primary neutral losses cascade into secondary core fragments.

Fragmentation M Precursor Ion [M+H]+ m/z 282.076 F1 Fragment A [M+H-CO2]+ m/z 238.086 M->F1 -CO2 (44 Da) Decarboxylation F2 Fragment C [M+H-C4H9N]+ m/z 211.002 M->F2 -C4H9N (71 Da) Pyrrolidine Loss F3 Fragment E [M+H-CO2-C4H9N]+ m/z 167.012 F1->F3 -C4H9N (71 Da) F2->F3 -CO2 (44 Da) F4 Fragment D [M+H-C4H9N-HCl]+ m/z 175.026 F2->F4 -HCl (36 Da) Dechlorination

Fig 2. Proposed MS/MS fragmentation logic tree for the protonated precursor m/z 282.076.

References

  • Product Index - AA Blocks: (2-Chloro-6-pyrrolidin-1-yl-9h-purin-9-yl)acetic acid Source: aablocks.com URL:[1]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra Source: American Chemical Society (J. Am. Soc. Mass Spectrom.) URL:[2]

  • The Mass Spectra of 8-azapurines (and related purine derivatives) Source: Biomedical Mass Spectrometry (via NIH.gov) URL:[3]

  • Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders Source: Journal of Mass Spectrometry (via NIH.gov) URL:[4]

Sources

Conjugation techniques utilizing the acetic acid group of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Conjugation Techniques Utilizing the Acetic Acid Group of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Potential of a Functionalized Purine Analog

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a synthetic purine analog featuring a reactive carboxylic acid group, making it an attractive building block for creating more complex biomolecules. Purine analogs are a cornerstone of medicinal chemistry, often used as antimetabolites that interfere with DNA and RNA synthesis, finding applications in oncology and immunology[1][2]. The strategic placement of an acetic acid moiety on the purine core provides a versatile handle for covalent attachment to other molecules without significantly altering the core pharmacophore.

This covalent linkage, or bioconjugation, is a powerful strategy to develop novel therapeutics and research tools.[3][4] For instance, conjugating this purine analog to a tumor-targeting monoclonal antibody could create an Antibody-Drug Conjugate (ADC), a "guided missile" designed to deliver a cytotoxic payload directly to cancer cells, thereby enhancing efficacy and minimizing off-target toxicity[4]. Similarly, conjugation to peptides, polymers, or functionalized surfaces can modulate the molecule's solubility, stability, and pharmacokinetic profile.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful conjugation of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid to amine-containing molecules. The focus is on the widely-used and robust carbodiimide chemistry, which offers high efficiency and reproducibility.

Principle of Conjugation: Activating the Acetic Acid Moiety via EDC/NHS Chemistry

The carboxyl group of the acetic acid is relatively unreactive and requires activation to efficiently form a stable amide bond with a primary amine.[5] The most common and effective method for this activation in an aqueous environment is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3][6]

The process occurs in two primary steps:

  • Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[3][7] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid and reduce the overall efficiency of the conjugation.[3][5]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[3] This semi-stable intermediate is less prone to hydrolysis and can efficiently react with a primary amine on the target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond.

G cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization & Coupling Purine_COOH Purine-CH2-COOH ((2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid) Intermediate O-acylisourea Intermediate (Highly Reactive, Unstable) Purine_COOH->Intermediate + EDC (pH 4.5 - 6.0) EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Conjugate Purine-CH2-CO-NH-R' (Stable Amide Bond) NHS_Ester->Final_Conjugate + R'-NH2 (pH 7.0 - 8.5) Amine_Molecule R'-NH2 (e.g., Protein, Peptide)

Figure 1. Two-step reaction mechanism for EDC/NHS-mediated conjugation.

Key Experimental Parameters and Optimization

The success of EDC/NHS coupling is highly dependent on careful control of reaction conditions. Optimization is often required to achieve the desired outcome for a specific pair of molecules.[6]

ParameterRecommended Range/ValueRationale & Expert InsightsBuffers to AVOID
Activation pH 4.5 - 6.0The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment. This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate. A widely used and effective buffer is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[8][9][10]Tris, Glycine, Acetate, Citrate
Coupling pH 7.0 - 8.5The subsequent reaction of the NHS-ester with a primary amine is more efficient at a physiological to slightly basic pH. At this pH, the primary amines are deprotonated and thus more nucleophilic. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common and suitable choice.[8][9]-
Molar Ratios 2- to 10-fold molar excess of EDC and 2- to 5-fold molar excess of NHS over the purine-acetic acid.A molar excess of the activating agents drives the reaction towards the formation of the NHS-ester. The optimal ratio is empirical; start with a lower excess (e.g., 2x EDC, 2x NHS) and increase if the conjugation yield is low. Very high EDC concentrations can sometimes lead to protein precipitation.[9]-
Reagent Prep Prepare EDC and NHS solutions immediately before use.Both EDC and NHS are moisture-sensitive and can hydrolyze, losing activity.[9] To prevent condensation, allow reagent vials to warm to room temperature before opening. Store stock powders desiccated at -20°C.[7][9]-
Quenching 10-50 mM final concentration of Hydroxylamine, Tris, or Glycine.Quenching stops the reaction by deactivating any remaining NHS-esters. This is critical for preventing unwanted cross-linking or modification if the conjugate is to be used in a complex biological environment. The reaction is typically quenched for 15-30 minutes.[8][9]-

Protocols

Protocol 1: Two-Step Aqueous Conjugation to a Protein

This protocol describes a general method for conjugating (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid to an amine-containing protein.

Materials:

  • (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

  • Amine-containing protein (e.g., monoclonal antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., PD-10) for buffer exchange and purification.

Procedure:

  • Protein Preparation:

    • If the protein is not in an amine-free buffer, perform a buffer exchange into the Coupling Buffer (PBS, pH 7.4) using a desalting column.

    • Adjust the protein concentration to a working range (e.g., 1-10 mg/mL).

  • Activation of the Purine Analog (Step 1):

    • Dissolve (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in a suitable organic solvent like DMSO to create a concentrated stock solution, then dilute it into the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

    • In a microfuge tube, combine the purine analog solution with a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the active NHS ester.[8]

  • Conjugation to the Protein (Step 2):

    • Immediately add the activated purine analog mixture to the prepared protein solution in Coupling Buffer.

    • The volume of the added activated purine should ideally not exceed 10% of the protein solution volume to minimize the impact of the organic solvent and pH change.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).[8][9]

  • Quenching the Reaction:

    • To stop the reaction and deactivate any remaining NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM Tris.[8]

    • Incubate for 15-30 minutes at room temperature.[9]

Protocol 2: Purification of the Conjugate

Purification is essential to remove unreacted purine analog, EDC/NHS byproducts, and quenching reagents. Size Exclusion Chromatography (SEC) is the gold standard for separating the large protein conjugate from these small molecule impurities.[][12]

G Start Start: Crude Reaction Mixture SEC_Column Size Exclusion Chromatography (SEC) Column Start->SEC_Column Fraction_Collection Fraction Collection SEC_Column->Fraction_Collection Analysis Analysis of Fractions (UV 280 nm) Fraction_Collection->Analysis Peak1 Peak 1: High MW (Purified Conjugate) Analysis->Peak1 Peak2 Peak 2: Low MW (Unreacted Small Molecules, Byproducts) Analysis->Peak2

Figure 2. Workflow for conjugate purification via Size Exclusion Chromatography.

Procedure:

  • Column Equilibration: Equilibrate a desalting or SEC column with a suitable storage buffer (e.g., PBS, pH 7.4). The column should have a fractionation range appropriate for separating the protein conjugate (e.g., >150 kDa for an antibody) from small molecules (<2 kDa).[13]

  • Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically 2-5% of the column volume for high-resolution SEC) to ensure optimal separation.[13]

  • Elution & Fraction Collection: Elute the sample with the equilibration buffer. The larger conjugate molecules will travel faster through the column and elute first, while the smaller, unreacted molecules will be retarded and elute later.[14]

  • Analysis: Monitor the column eluate using a UV detector at 280 nm.[13] Collect the fractions corresponding to the initial high molecular weight peak, which contains the purified conjugate.

Protocol 3: Characterization of the Conjugate

After purification, it is crucial to confirm the success of the conjugation and characterize the final product.

  • High-Resolution Mass Spectrometry (HRMS): Intact mass analysis is a powerful tool to confirm the covalent attachment of the purine analog.[15] The analysis will show a mass shift corresponding to the molecular weight of the attached molecule(s), allowing for the determination of the drug-to-antibody ratio (DAR) in ADC development.[15]

  • Size Exclusion Chromatography (SEC-HPLC): Analytical SEC can be used to assess the purity of the final conjugate and quantify any aggregation that may have occurred during the conjugation process.[12] A pure conjugate should appear as a single, sharp peak.

  • UV-Vis Spectroscopy: Comparing the UV spectra of the starting protein and the final conjugate can provide an estimation of the conjugation ratio, provided the small molecule has a distinct absorbance peak away from the protein's 280 nm peak.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage or handling.[7][9]Always use fresh, high-quality EDC/NHS and prepare solutions immediately before use.[7] Allow reagents to warm to room temperature before opening to prevent condensation.[9]
Incorrect pH: The pH of the activation or coupling buffer is outside the optimal range.[9]Verify the pH of all buffers before starting the reaction. Use MES for activation (pH 4.5-6.0) and PBS or Borate for coupling (pH 7.0-8.5).[9]
Competing Nucleophiles: The protein buffer contains primary amines (e.g., Tris, glycine).[8]Ensure the protein is buffer-exchanged into an amine-free buffer like PBS or MES before initiating the reaction.
Insufficient Molar Ratios: The concentration of EDC/NHS is too low to drive the reaction efficiently.Increase the molar excess of EDC and NHS. Try a range from 2x up to 10x over the purine analog.[8]
Precipitation/Aggregation of Protein High EDC Concentration: Very high concentrations of EDC can sometimes cause protein precipitation.[9]If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[9]
Solvent Shock: Adding a large volume of organic solvent (used to dissolve the purine analog) to the aqueous protein solution.Keep the volume of the added activated purine solution to a minimum (<10% of the total reaction volume).
Protein Instability: The protein is not stable at the reaction pH or temperature.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing the coupling step at 4°C to improve stability.

References

  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. (n.d.). Benchchem.
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (n.d.). Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Benchchem.
  • Review of Antibody Drug Conjugate (ADC) Purification. (n.d.). BOC Sciences.
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025, March 27). Emery Pharma.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). Chemical Communications.
  • Technical Support Center: Purification of Antibody-Drug Conjugates (ADCs). (n.d.). Benchchem.
  • Custom Protein-Small Molecule Conjugation Service. (n.d.). Creative Biolabs.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. (n.d.). MilliporeSigma.
  • Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography. (2018, February 21). IntechOpen.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. (n.d.). Merck Millipore.
  • Purine analogues – Knowledge and References. (n.d.). Taylor & Francis.
  • Purine analogue. (n.d.). In Wikipedia.

Sources

Standard operating procedures for handling (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in the lab

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Handling of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Abstract

This document provides a comprehensive guide to the standard operating procedures for the safe handling, use, and disposal of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in a research and development laboratory setting. As a novel or specialized chemical, direct safety data may be limited. Therefore, this protocol is built upon a detailed analysis of its structural components—a chlorinated purine core, a pyrrolidine moiety, and an acetic acid functional group—and authoritative guidelines for handling analogous chemical classes. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe, controlled laboratory environment.

Section 1: Compound Profile and Hazard Assessment

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a substituted purine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to endogenous nucleobases, often serving as scaffolds for enzyme inhibitors or receptor modulators.[1][2] A thorough risk assessment is the foundation of safe laboratory practice, particularly when comprehensive toxicological data is not available.

The hazard profile of this compound is inferred from its constituent parts:

  • Chlorinated Purine Core: Halogenated organic compounds, particularly those containing nitrogen heterocycles, can possess biological activity and may be toxic. The chlorine atom introduces reactivity and potential for environmental persistence. Related compounds like 2-chloro-6-(pyrrolidin-1-yl)-9H-purine are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.

  • Pyrrolidine Moiety: The pyrrolidine ring is a common feature in many biologically active compounds and pharmaceuticals.[2][3] While the parent ring is of low toxicity, its presence in a larger molecule contributes to the overall physicochemical properties and potential biological interactions.

  • Acetic Acid Group: The carboxylic acid function imparts acidic properties to the molecule. Concentrated solutions may be corrosive or irritant to skin and eyes, similar to other organic acids like acetic acid.[4]

Based on this structural analysis, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid should be handled as a substance that is potentially harmful if swallowed or inhaled, and an irritant to the skin, eyes, and respiratory system. Until specific toxicological data is available, it is prudent to treat it as a compound with potential for unknown chronic effects.

Table 1: Physicochemical and Inferred Safety Data

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₁H₁₂ClN₅O₂Calculated
Molecular Weight 297.70 g/mol Calculated[5]
Physical Form Likely a solid (e.g., crystalline powder)Based on analogous purine derivatives[6]
Storage Temperature 2-8°C, sealed in a dry, inert atmosphereRecommended for similar purine structures to ensure stability
Inferred GHS Pictograms Based on H-statements for analogous compounds
Inferred Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on analogous purine structures
Inferred Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously...Based on analogous purine structures[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. This creates a self-validating system where each layer of protection compensates for the potential limitations of another.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, minimizing researcher exposure.

  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood.[8] This is crucial to prevent the inhalation of airborne particles or solvent vapors. The hood's face velocity should be maintained between 80-125 feet per minute.[8]

  • Ventilated Storage: The compound should be stored in a ventilated cabinet, segregated from incompatible materials.[9]

  • Safety Stations: An approved safety shower and eyewash station must be readily accessible within a 10-second travel distance of the work area.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the researcher and the hazardous material. The selection of PPE must be based on the potential routes of exposure.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[8]Protects against splashes and airborne particles. Goggles are required when a significant splash risk exists.
Hand Protection Nitrile gloves (double-gloving recommended).[8]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Inspect gloves for defects before each use.[10]
Body Protection Flame-resistant laboratory coat, fully buttoned.[8]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped objects.

Section 3: Standard Operating Protocols

Adherence to standardized protocols is critical for experimental reproducibility and laboratory safety. The following step-by-step methodologies cover the lifecycle of the compound within the laboratory.

Workflow for Handling (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

G cluster_prep Preparation & Setup cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Verify Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handle_weigh 4. Weigh Solid prep_materials->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE & Wash Hands cleanup_waste->cleanup_ppe

Caption: General laboratory workflow for safe handling.

Receiving and Storage Protocol
  • Verification: Upon receipt, verify the container's integrity and labeling.

  • Log Entry: Record the date of receipt on the container and in the laboratory chemical inventory.

  • Storage: Store the container in a designated, ventilated cabinet at 2-8°C. Ensure it is segregated from strong oxidizing agents, acids, and bases.[9][11] The storage area should be clearly labeled.

Weighing and Aliquoting Protocol (Solid Form)
  • Preparation: Don all required PPE as listed in Table 2. Ensure the chemical fume hood is operational.

  • Containment: Place an analytical balance inside the fume hood or use a dedicated powder-containment hood.

  • Tare: Place a clean, static-free weigh boat or appropriate vial on the balance and tare it.

  • Transfer: Carefully transfer the desired amount of solid compound using a clean spatula. Avoid creating dust. If dust is generated, allow the hood's airflow to clear it before proceeding.

  • Seal: Immediately and securely cap the primary stock container.

  • Clean-up: Wipe the spatula and any affected surfaces inside the hood with a solvent-dampened cloth (e.g., 70% ethanol) to decontaminate them. Dispose of the cloth in the appropriate solid waste container.

Solution Preparation Protocol
  • Solvent Selection: Choose a compatible solvent. Document the solvent and final concentration.

  • Vessel Preparation: Add the weighed solid to a clean, appropriately sized glass vessel (e.g., beaker, flask) equipped with a magnetic stir bar.

  • Dissolution: Inside the fume hood, slowly add the desired volume of solvent to the vessel.

  • Mixing: Place the vessel on a stir plate and stir until the solid is fully dissolved. Gentle heating may be applied if necessary, but this must be done with caution to avoid solvent evaporation and potential compound degradation.

  • Labeling: Clearly label the solution container with the compound name, concentration, solvent, date, and your initials.

Section 4: Spill and Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures.

Emergency Response Decision Tree

G start Spill or Exposure Occurs q_type What is the nature of the incident? start->q_type personal_exposure Personal Exposure (Skin/Eyes) q_type->personal_exposure Exposure spill Chemical Spill q_type->spill Spill wash Immediately flush affected area with water for 15 minutes. Remove contaminated clothing. personal_exposure->wash q_spill_size Is the spill large, uncontrolled, or involves a highly volatile solvent? spill->q_spill_size seek_medical Seek immediate medical attention. wash->seek_medical spill_major Major Spill q_spill_size->spill_major Yes spill_minor Minor Spill q_spill_size->spill_minor No evacuate Alert others. Evacuate the area. Call emergency services. spill_major->evacuate contain_spill Contain the spill with absorbent pads. Work from outside in. spill_minor->contain_spill neutralize If acidic, neutralize with sodium bicarbonate (if safe). contain_spill->neutralize cleanup Collect absorbent material in a sealed waste bag. neutralize->cleanup decontaminate Decontaminate the area. cleanup->decontaminate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (CAS: 1374407-87-0).

This molecule presents a classic "brick dust and grease ball" paradox common in drug discovery [1]. The planar purine core promotes strong intermolecular π-π stacking (high crystal lattice energy), while the chloro and pyrrolidine groups drive lipophilicity. However, the molecule possesses a critical saving grace: an ionizable acetic acid moiety. Successfully deploying this compound in in vitro assays requires precise manipulation of pH, solvent transition kinetics, and excipient selection to prevent false negatives caused by sub-visible aggregation [2].

Part 1: Diagnostic Troubleshooting Workflow

Before altering your assay parameters, use the following decision tree to identify the root cause of compound precipitation.

G N1 Precipitation Observed in Aqueous Assay N2 Check Buffer pH N1->N2 N3 pH < 5.0 (Protonated State) N2->N3 N4 pH > 6.0 (Ionized Carboxylate) N2->N4 N5 Adjust pH to 7.4 to maximize solubility N3->N5 N6 Check Mixing Method N4->N6 N5->N6 N7 Slow Addition (Causes Nucleation) N6->N7 N8 Rapid Injection with Vortexing N6->N8 N9 Add Excipients (e.g., 0.1% BSA or Tween) N7->N9 N10 Stable Solubilized Assay Solution N8->N10 N9->N10

Diagnostic workflow for resolving purine-derivative precipitation in aqueous in vitro assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately upon dilution from DMSO into PBS, even though the final concentration is low? A1: This is caused by the "solvent shift" phenomenon. When a DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. For a brief microsecond, the lipophilic purine derivative is left stranded in a localized pocket of high water concentration before it can fully disperse [3]. Because the crystal lattice energy of the purine core is high, the molecules rapidly self-associate (nucleate) rather than interacting with the water, forming a fine "brick dust" precipitate. Solution: Alter the order of addition and mixing kinetics (see Protocol B).

Q2: How can I leverage the chemical structure to improve its aqueous solubility naturally? A2: You must exploit the acetic acid moiety at the N-9 position. The pKa of this carboxylic acid group is approximately 3.5 to 4.5. If your assay buffer is slightly acidic (pH < 5), the group remains protonated (neutral), and the molecule's overall lipophilicity dominates. By ensuring your assay buffer is strictly maintained at physiological pH (7.4) or higher, the acetic acid group becomes fully deprotonated (forming a carboxylate anion). This ionized state dramatically increases ion-dipole interactions with water, acting as a hydrophilic anchor for the lipophilic purine core.

Q3: What excipients are compatible with this compound if pH adjustment isn't enough? A3: The choice of excipient depends entirely on your assay type:

  • Biochemical/Enzymatic Assays: Non-ionic surfactants like 0.01% - 0.1% Tween-20 or Triton X-100 are ideal. They form micelles that encapsulate the lipophilic pyrrolidine and chloro groups, preventing purine stacking.

  • Cell-Based Assays: Surfactants will lyse cell membranes. Instead, use 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a natural hydrophobic sink, binding the lipophilic portions of the molecule reversibly and acting as a carrier protein to keep it in solution without disrupting cellular integrity.

Part 3: Quantitative Solubility Profiling

Understanding the thermodynamic solubility limits of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid in various vehicles is critical for assay design. The following table summarizes the expected solubility behavior based on its physicochemical profile.

Solvent / Buffer SystemEstimated Solubility LimitMechanistic Rationale
100% Anhydrous DMSO > 10 mMHigh dielectric constant disrupts the purine crystal lattice; fully solvates the lipophilic core.
Aqueous Buffer (pH 3.0) < 10 µMAcetic acid is protonated (neutral); lipophilicity of the chloro/pyrrolidine groups drives rapid precipitation.
PBS (pH 7.4) ~ 50 - 100 µMAcetic acid is fully ionized (carboxylate anion); enables strong ion-dipole interactions with water.
PBS (pH 7.4) + 0.1% BSA > 200 µMBSA provides hydrophobic binding pockets, preventing purine π-π stacking and acting as a carrier.

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these methodologies to guarantee compound availability in your assays.

Protocol A: Preparation of a Stable 10 mM Master Stock

Water absorption in DMSO is the #1 cause of stock degradation over time. This protocol prevents moisture-induced precipitation.

  • Desiccation: Ensure the lyophilized compound vial is equilibrated to room temperature in a desiccator for at least 30 minutes before opening to prevent ambient moisture condensation.

  • Solvent Selection: Use only strictly anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Add the calculated volume of DMSO directly to the vial.

  • Energy Input: Do not just vortex. Place the vial in a sonicating water bath at 37°C for 5 minutes. Causality: Sonication provides the acoustic cavitation energy required to break the strong π-π stacking interactions of the purine rings.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10 µL per tube) and store at -20°C or -80°C.

  • Self-Validation Check: Before use, thaw an aliquot at room temperature and inspect under a bright light against a dark background. If the solution is cloudy, discard it; the DMSO has absorbed water.

Protocol B: Controlled Aqueous Dilution (The "Anti-Crash" Method)

This protocol minimizes the localized solvent shift effect during assay preparation.

  • Intermediate Dilutions: Never dilute directly from 10 mM to your final assay concentration in one step. Perform all intermediate serial dilutions (e.g., 1 mM, 100 µM) in 100% DMSO .

  • Buffer Preparation: Ensure your final assay buffer (e.g., PBS or HEPES) is pre-warmed to 37°C and strictly verified to be at pH 7.4. If applicable, ensure your excipient (e.g., 0.1% BSA) is fully dissolved in the buffer before adding the compound.

  • Rapid Injection: Place the tube containing the assay buffer on a vortex mixer at medium speed. Using a micropipette, inject the DMSO stock directly into the center of the vortexing liquid (do not let it run down the side of the tube).

    • Note: The final DMSO concentration in the assay must not exceed 1% (v/v) to avoid cytotoxicity or enzyme inhibition.

  • Self-Validation Check (Nephelometry): To confirm the compound has not formed sub-visible aggregates, measure the absorbance of the final assay solution at 600 nm (OD600) using a spectrophotometer, blanked against the assay buffer alone. An OD600 > 0.01 indicates colloidal aggregation (crashing out), meaning the solubility limit has been breached.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available at:[Link]

Technical Support Center: Chromatography Troubleshooting for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic complexities of amphoteric and zwitterionic molecules. (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid presents a unique analytical challenge: it contains an acidic carboxylic acid moiety (predicted pKa ~3.7) and a basic purine core modified by an electron-donating pyrrolidine ring and an electron-withdrawing chloro group.

This structural duality means the molecule's polarity, charge state, and retention behavior are hyper-sensitive to mobile phase pH and buffer capacity. Standard reversed-phase (RP) methods often fail, resulting in void volume elution, severe peak tailing, or drifting retention times. This guide provides field-proven, causality-driven solutions to establish a robust, self-validating chromatographic method.

Workflow Start Analyze Compound: (2-Chloro-6-pyrrolidin-1-yl -9H-purin-9-yl)acetic acid Assess Initial Screen: Standard C18, pH 3.0 Start->Assess Decision Retention Factor (k') > 2? Assess->Decision RP Reversed-Phase (RP) Pathway Target pH < 2.5 Decision->RP Yes HILIC HILIC Pathway Target pH 5.0 (Zwitterionic) Decision->HILIC No (Void Elution) Tailing Peak Tailing Observed? RP->Tailing FixTailing Switch to PFP or Polar-Embedded C18 Tailing->FixTailing Yes RPSuccess Validated RP Method Tailing->RPSuccess No FixTailing->RPSuccess HILICOpt ZIC-HILIC Column Gradient: 90% -> 50% ACN HILIC->HILICOpt HILICSuccess Validated HILIC Method HILICOpt->HILICSuccess

Fig 1. Decision tree for selecting RP-HPLC vs. HILIC based on initial retention behavior.

Part 1: Core Troubleshooting Guides

Q: Why is my compound eluting at the void volume (k' < 1) on a standard C18 column? A: This is a classic symptom of analyzing a highly polar, ionized analyte on a hydrophobic stationary phase. At intermediate pH values (e.g., pH 4.0 - 6.0), the acetic acid group is deprotonated (-COO⁻), rendering the molecule highly hydrophilic. In reversed-phase mode, more hydrophilic (polar, ionizable) molecules will be eluted earlier, and analytes with k' < 2 risk coelution with matrix components 1[1]. Solution: You must suppress ionization. Lower the mobile phase pH to 2.0 - 2.5 using phosphoric acid or trifluoroacetic acid (TFA). This fully protonates the carboxylic acid, increasing the molecule's lipophilicity and driving hydrophobic partition into the C18 phase.

Q: I adjusted the pH to 2.5, but I am now experiencing severe peak tailing (Tf > 2.0). How do I improve peak symmetry? A: Peak tailing for purine derivatives is primarily caused by secondary secondary silanol interactions. Residual, unendcapped silanol groups on the silica-based stationary phase act as weak acids. They undergo strong ion-exchange and hydrogen-bonding interactions with the basic nitrogens of the purine and pyrrolidine rings 2[2]. Solution: Switch to a Polar-Embedded C18 column (which shields residual silanols) or a Pentafluorophenyl (PFP) column. PFP columns provide orthogonal selectivity via π-π electron donor-acceptor interactions with the purine core, enhancing retention without relying on silanol interactions. Alternatively, add an ion-pairing reagent like sodium heptanesulfonate to mask the basic sites.

Q: My retention times are drifting between injections, sometimes shifting by over a minute. What is causing this instability? A: Retention drift is almost always a buffer capacity issue when operating too close to the analyte's pKa. If your mobile phase pH is within 1 pH unit of the acetic acid's pKa (~3.7), the molecule exists in a delicate equilibrium between its neutral and ionized states. Minor pH fluctuations—even from the sample diluent mixing with the eluent—will drastically alter the partition coefficient3[3]. Solution: Ensure your mobile phase pH is at least 1.5 units away from the pKa (i.e., strictly < 2.2 or > 5.2). Furthermore, increase your buffer concentration to 20-50 mM to ensure it can resist localized pH changes during injection.

Ionization Low Low pH (< 2.5) -COOH (Neutral) Purine (Cationic) Net Charge: +1 RP RP-HPLC (Ion-Pairing / PFP) Low->RP Optimal Mid Mid pH (4.0 - 6.0) -COO⁻ (Anionic) Purine (Neutral/Cationic) Net Charge: Zwitterionic HILIC ZIC-HILIC (Aqueous Normal Phase) Mid->HILIC Optimal High High pH (> 7.5) -COO⁻ (Anionic) Purine (Neutral) Net Charge: -1 IEX Anion Exchange (WAX / SAX) High->IEX Optimal

Fig 2. pH-dependent ionization states of the purine acetic acid and corresponding LC strategies.

Part 2: Step-by-Step Experimental Protocols

To guarantee self-validating results, choose one of the two following workflows based on your laboratory's column availability.

Protocol A: Reversed-Phase (RP-HPLC) Optimization via Ion-Suppression

Mechanism: Forces the carboxylic acid into a neutral state to maximize hydrophobic partitioning.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1 L of LC-MS grade water to create a 20 mM solution.

  • pH Adjustment: Titrate dropwise with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.2. Causality note: This ensures the pH is >1.5 units below the pKa of the acetic acid group, guaranteeing >95% protonation.

  • Column Selection: Install a PFP (Pentafluorophenyl) column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Setup:

    • Channel A: 20 mM Phosphate Buffer (pH 2.2)

    • Channel B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold at 60% B

  • System Suitability Validation: Inject a 10 µg/mL standard. The method is validated if k' > 2.0, Tailing Factor (Tf) < 1.3, and RSD of retention time over 5 injections is < 0.5%.

Protocol B: ZIC-HILIC Optimization for the Zwitterionic State

Mechanism: If the compound remains too polar for RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase (e.g., sulfobetaine) is the most authoritative approach. The compound partitions into a water-enriched layer on the silica surface and undergoes weak electrostatic interactions 4[4].

  • Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 5.0 using dilute acetic acid. Causality note: At pH 5.0, the molecule is zwitterionic, which maximizes its hydrophilicity and retention on HILIC phases 5[5].

  • Column Selection: Install a ZIC-HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Channel A: 20 mM Ammonium Acetate (pH 5.0)

    • Channel B: Acetonitrile (ACN)

  • Gradient Program: (Note: HILIC gradients run opposite to RP-HPLC)

    • 0-2 min: 90% B

    • 2-15 min: Linear ramp down to 50% B

  • System Suitability Validation: Ensure column equilibration of at least 20 column volumes prior to the first injection. Pass criteria: k' > 3.0, Tf < 1.2.

Part 3: Quantitative Data Comparison

The following table summarizes the expected chromatographic parameters when comparing the optimized RP-HPLC method against the ZIC-HILIC method for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid.

ParameterProtocol A: Reversed-Phase (RP-HPLC)Protocol B: Zwitterionic HILIC (ZIC-HILIC)
Stationary Phase PFP or Polar-Embedded C18Sulfobetaine Zwitterionic
Mobile Phase A 20 mM Phosphate Buffer (pH 2.2)20 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient Profile 5% to 60% B (Increasing aqueous power)90% to 50% B (Increasing aqueous power)
Primary Mechanism Hydrophobic & π-π interactionsAqueous partitioning & electrostatic interactions
Expected k' 2.5 - 5.04.0 - 8.0
Tailing Factor (Tf) < 1.3< 1.2
MS Compatibility Poor (Phosphate is non-volatile)Excellent (Volatile buffer)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: Yes, but proceed with caution. Methanol is a protic solvent and can participate in hydrogen bonding. In RP-HPLC, switching to methanol may alter the selectivity (elution order) if matrix impurities are present. In HILIC mode, methanol is a much stronger eluting solvent than acetonitrile; replacing ACN with Methanol will drastically reduce retention times.

Q: I need to couple this method to a Mass Spectrometer (LC-MS). Can I still use Protocol A? A: No. Protocol A uses potassium phosphate, which is non-volatile and will severely contaminate the MS source. For LC-MS, you must replace the phosphate buffer with 0.1% Formic Acid or 0.1% TFA (though TFA causes ion suppression in negative mode). If low pH volatile buffers fail to provide adequate retention, Protocol B (ZIC-HILIC) is inherently MS-compatible and is the recommended approach.

Q: Why must I match the injection solvent to the mobile phase? A: Dissolving samples in a diluent that is significantly stronger than the starting mobile phase (e.g., 100% ACN in an RP-HPLC method, or 100% Water in a HILIC method) causes the analyte to precipitate or travel down the column un-retained in the injection plug. Always dissolve your sample in the initial mobile phase composition to prevent peak distortion and solvent mismatch 2[2].

References

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance . Separation Science. 2

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. 1

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation . IOSRPHR. 3

  • Retention mechanism in zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) studied for highly polar compounds under different elution conditions . ResearchGate. 4

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis . Merck Millipore. 5

Sources

Overcoming crystallization issues during (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the crystallization of this and structurally related purine derivatives. The following information is curated to provide in-depth troubleshooting and practical advice in a user-friendly question-and-answer format.

Introduction

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a substituted purine derivative. The successful purification of this compound by crystallization is critical for obtaining material of high purity, which is essential for its downstream applications. However, like many heterocyclic compounds, its crystallization can be non-trivial. This guide will address common issues and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This often occurs when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[2][3]

Initial Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to high supersaturation, favoring oiling out.[1] Try a slower, more controlled cooling profile. For example, allow the solution to cool to room temperature naturally before placing it in an ice bath.

  • Solvent System Re-evaluation: The choice of solvent is paramount.[4][5] An ideal solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[4][6] If you are using a single solvent, consider a mixed solvent system.[5][6] For a compound like (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, which has both polar (carboxylic acid, purine core) and non-polar (pyrrolidine, chloro-substituent) features, a mixture of a polar and a non-polar solvent might be effective. Some commonly used solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[6]

  • Seeding: Introducing a small amount of pure crystalline material (a seed crystal) can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[1][7]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that may act as nucleation sites.[7][8]

Q2: I am observing very poor recovery of my compound after crystallization. How can I improve the yield?

A2: Low yield is a frequent issue and can often be attributed to the compound having significant solubility in the mother liquor.[3]

Strategies to Improve Yield:

  • Optimize the Solvent System: The solubility of your compound in the chosen solvent at low temperatures may be too high. Experiment with different solvents or solvent ratios to minimize the solubility of the compound at the filtration temperature.

  • Concentrate the Solution: If the initial volume of the solvent was too large, a significant amount of the compound will remain in the solution even after cooling.[2] Carefully evaporate some of the solvent to the point of saturation at the boiling point of the solvent before cooling.

  • pH Adjustment: As the target molecule is a carboxylic acid, its solubility will be highly dependent on the pH of the solution. The protonated carboxylic acid is less polar and therefore less soluble in aqueous media. Adjusting the pH to be below the pKa of the carboxylic acid group (typically around 4-5) will decrease its aqueous solubility and can significantly improve the crystallization yield. The pKa of purine derivatives can vary, but the carboxylic acid moiety will be the most acidic proton.[9][10][11]

Q3: The purity of my crystallized product is not satisfactory. What are the likely sources of impurities and how can I remove them?

A3: Impurities can be carried through the crystallization process if they have similar solubility profiles to the target compound or if they get trapped within the crystal lattice.[12][13][14]

Improving Purity:

  • Recrystallization: A second crystallization of the isolated solid can often significantly improve purity.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold crystallization solvent to remove any residual mother liquor which contains dissolved impurities.[15]

  • Activated Carbon Treatment: If the impurities are colored or are non-polar, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb these impurities.

  • Control Crystal Growth Rate: Slower crystal growth generally leads to purer crystals as it allows for more selective incorporation of the target molecule into the crystal lattice, excluding impurities.[15][16]

Q4: I am struggling to find a suitable solvent for crystallization. What is a systematic approach to solvent selection?

A4: A systematic solvent screening is a crucial step in developing a robust crystallization process.[8]

Solvent Screening Protocol:

  • Assess Solubility in a Range of Solvents: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (e.g., 0.1 mL) of various solvents at room temperature and at their boiling points. Solvents to consider could range from polar (e.g., water, ethanol, methanol), to intermediate polarity (e.g., ethyl acetate, acetone), to non-polar (e.g., hexanes, toluene).[4][6]

  • Identify Potential Single Solvents: A good single solvent for crystallization will show high solubility at elevated temperatures and low solubility at room temperature or below.[4][6]

  • Explore Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be employed.[5][6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again, and then allowed to cool slowly.

Solvent Polarity Examples Potential for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
Polar Protic Water, Ethanol, MethanolThe carboxylic acid and purine core suggest some solubility. Ethanol or methanol are good starting points.[17]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSOMay be good "good" solvents for a mixed solvent system.[18]
Non-polar Hexanes, Toluene, DichloromethaneLikely to be "poor" solvents or anti-solvents.
Q5: Could polymorphism be affecting my crystallization process?

A5: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in active pharmaceutical ingredients (APIs) and can significantly impact crystallization.[19][20][21][22][23] Different polymorphs can have different solubilities, stabilities, and crystal habits.[20][21]

Considerations for Polymorphism:

  • Inconsistent Results: If you observe batch-to-batch variability in your crystallization (e.g., different crystal shapes, filtration times, or dissolution behavior), you may be isolating different polymorphic forms.

  • Characterization: Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) can be used to identify and characterize different polymorphs.

  • Controlling Polymorphism: The polymorphic outcome can be influenced by factors such as the solvent system, cooling rate, and the presence of impurities.[12][13] A systematic screen of crystallization conditions is the best approach to identify and selectively produce the desired polymorph.

Experimental Workflow & Visualization

General Crystallization Protocol

Crystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum amount of hot solvent hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool Allow solution to cool slowly to room temperature dissolve->cool If no insoluble impurities hot_filter->cool ice_bath Cool in an ice bath cool->ice_bath vac_filter Vacuum filter to collect crystals ice_bath->vac_filter wash Wash crystals with a small amount of cold solvent vac_filter->wash dry Dry the crystals wash->dry

Caption: A general workflow for the crystallization of an organic compound.

Troubleshooting Logic for "Oiling Out"

Oiling Out Troubleshooting start Compound 'Oils Out' reheat Re-heat to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Cool the solution more slowly add_solvent->slow_cool seed Attempt to seed the solution slow_cool->seed failure Still Oils Out slow_cool->failure If seeding is not possible or unsuccessful success Crystals Form seed->success change_solvent Change the solvent system change_solvent->start failure->change_solvent

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development. Available from: [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (2009). Current Medicinal Chemistry. Available from: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development. Available from: [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). Current Medicinal Chemistry. Available from: [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). Current Medicinal Chemistry. Available from: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. Available from: [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. (2015). Semantic Scholar. Available from: [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available from: [Link]

  • Computational Estimation of the PKa's of Purines and Related Compounds. CORE Scholar. Available from: [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. Available from: [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). Crystal Growth & Design. Available from: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. Available from: [Link]

  • First Principles Calculations of the pK a Values and Tautomers of Isoguanine and Xanthine. (2003). Journal of the American Chemical Society. Available from: [Link]

  • Biopharmaceutical characterization of some synthetic purine drugs. Ingenta Connect. Available from: [Link]

  • Purine. Wikipedia. Available from: [Link]

  • Purine- Structure, Types, Derivatives, Modification, Effects. Microbe Notes. Available from: [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). Molecules. Available from: [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. Available from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • Problems with Recrystallisations. University of York. Available from: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • SOP: CRYSTALLIZATION. SOPs. Available from: [Link]

    • Crystallization. University of Missouri–St. Louis. Available from: [Link]

  • Production method for purine nucleotide derivative disodium crystals and alcohol removing method. Google Patents.
  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. (2020). Crystal Growth & Design. Available from: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023). Crystal Growth & Design. Available from: [Link]

  • Uric Acid Crystallization Interrupted with Competing Binding Agents. (2019). Crystal Growth & Design. Available from: [Link]

  • 2-Amino-6-Chloro-9H-Purine-9-Acetic Acid: A High-Quality Research Chemical. Huatong Pharma. Available from: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available from: [Link]

  • Method for preparing 2-amino-6-chloropurine. Google Patents.
  • Process for the preparation of 2-amino-6-chloropurine and derivatives. Google Patents.
  • 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol Properties. EPA. Available from: [Link]

  • Preparation of 2-amino-6-chloropurine. Google Patents.
  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2‐Aminoadenine Conjugates into Oligonucleotides. (2022). Organic Letters. Available from: [Link]

  • One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2017). ACS Omega. Available from: [Link]

  • 2-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)acetic acid. PubChem. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Purinergic Receptor Ligands: Evaluating (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid Against Standard Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the exploration of novel compounds targeting purinergic receptors is a journey of precision, comparison, and validation. This guide provides an in-depth technical comparison of a novel purine derivative, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, with standard, well-characterized purine derivatives. By understanding the nuances of receptor binding assays and the performance of established ligands, we can better contextualize the potential of new chemical entities.

Introduction to Purinergic Signaling and its Therapeutic Potential

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1] These molecules act as signaling molecules by binding to specific purinergic receptors, which are broadly classified into two main families: P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, UTP, and UDP).[2]

The P1 family consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The P2 family is further divided into P2X ligand-gated ion channels (P2X1-7) and P2Y GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[2][3] These receptors are involved in a vast array of physiological processes, including neurotransmission, inflammation, muscle contraction, and immune responses, making them attractive targets for therapeutic intervention in a variety of diseases.[2]

The compound of interest, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, is a synthetic purine derivative. Its structure, featuring a chloro-substituted purine core, a pyrrolidinyl group at the 6-position, and an acetic acid moiety at the 9-position, suggests potential interactions with various purinergic receptors. To ascertain its pharmacological profile, a direct comparison of its receptor binding affinity against standard purine derivatives is essential.

Comparative Analysis of Receptor Binding Affinities

A critical step in characterizing a novel ligand is to determine its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for a panel of receptors and compare it to known standards. A lower Ki or IC50 value indicates a higher binding affinity.[4] Below is a comparative table of standard purine derivatives and their reported binding affinities for various human purinergic receptors. The binding profile for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid would be determined experimentally and then benchmarked against these values.

Compound NameReceptor Target(s)Binding Affinity (Ki, nM)Compound ClassReference
Adenosine (Endogenous Agonist) A1, A2A, A2B, A3~1-10 (A1), ~30 (A2A), ~1000 (A2B), ~100 (A3)Agonist[5]
NECA (5'-N-Ethylcarboxamidoadenosine) Non-selective Adenosine14 (A1), 20 (A2A), 330 (A2B), 6.2 (A3)Agonist[6]
CCPA (2-Chloro-N6-cyclopentyladenosine) A10.8Agonist[6]
CGS-21680 A2A23Agonist[6]
IB-MECA A31.1Agonist[6]
XAC (Xanthine Amine Congener) A1~27-52 (EC50)Antagonist[3]
SCH-58261 A2A1-2Antagonist[6]
Prasugrel (active metabolite) P2Y12Potent, irreversibleAntagonist
Ticagrelor P2Y1213Antagonist[5]
MRS2500 P2Y10.78Antagonist[7]

Experimental Protocol: Radioligand Receptor Binding Assay

To determine the binding affinity of a novel compound like (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, a competitive radioligand binding assay is a standard and robust method.[8][9] This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line overexpressing the human purinergic receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-CCPA for A1 receptors, [³H]-CGS-21680 for A2A receptors, or [³H]-PSB-0413 for P2Y12 receptors).

  • Test Compound: (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Standard (Positive Control): A known high-affinity unlabeled ligand for the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

  • Vacuum Manifold: For rapid filtration.

  • Microplate Scintillation Counter.

II. Step-by-Step Methodology
  • Receptor Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C until use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Radioligand (at a final concentration close to its Kd value).

      • Increasing concentrations of the test compound or the unlabeled standard.

      • For determining non-specific binding, add a high concentration of the unlabeled standard.

      • For determining total binding, add vehicle instead of a competing ligand.

  • Incubation:

    • Initiate the binding reaction by adding the receptor membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the test compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizing the Framework for Comparison

To better understand the context of this comparative analysis, the following diagrams illustrate the key purinergic signaling pathways and the experimental workflow.

Purinergic_Signaling_Pathways cluster_P1 P1 (Adenosine) Receptors cluster_P2 P2 (ATP/ADP) Receptors cluster_effectors Downstream Effectors A1 A1 AC_inhibit Adenylyl Cyclase ↓ A1->AC_inhibit A3 A3 A3->AC_inhibit A2A A2A AC_stimulate Adenylyl Cyclase ↑ A2A->AC_stimulate A2B A2B A2B->AC_stimulate P2Y P2Y (GPCRs) P2Y->AC_inhibit P2Y->AC_stimulate PLC Phospholipase C ↑ P2Y->PLC P2X P2X (Ion Channels) Ion_Flux Ion Flux (Ca²⁺, Na⁺) ↑ P2X->Ion_Flux Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B ATP_ADP ATP/ADP ATP_ADP->P2Y ATP_ADP->P2X

Caption: Simplified overview of P1 and P2 purinergic receptor signaling pathways.

Receptor_Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compound) B 2. Set up Assay Plate (Total, Non-specific, and Competitive Binding Wells) A->B C 3. Incubate (Allow binding to reach equilibrium) B->C D 4. Filter and Wash (Separate bound from free radioligand) C->D E 5. Add Scintillation Cocktail D->E F 6. Count Radioactivity E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The characterization of a novel purine derivative such as (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid is a meticulous process that relies on robust experimental data and comparison with established standards. While direct binding data for this specific compound is not yet publicly available, this guide provides the essential framework for its evaluation. By employing the detailed receptor binding assay protocol, researchers can determine its affinity and selectivity profile across the spectrum of purinergic receptors.

The resulting data, when placed in the context of the binding affinities of standard purine derivatives, will illuminate the compound's potential as a selective agonist or antagonist. This comparative analysis is a cornerstone of modern drug discovery, guiding the optimization of lead compounds and ultimately paving the way for the development of novel therapeutics targeting the intricate network of purinergic signaling.

References

  • Dart, R. C. (Ed.). (2004). Medical Toxicology. Lippincott Williams & Wilkins.
  • Wallentin, L., Becker, R. C., Budaj, A., Cannon, C. P., Emanuelsson, H., Held, C., ... & Harrington, R. A. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 361(11), 1045-1057. [Link]

  • Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences, 64(12), 1471-1483. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine, P2Y and P2X receptors. Neuropharmacology, 104, 31-49. [Link]

  • Burnstock, G. (1972). Purinergic nerves. Pharmacological reviews, 24(3), 509-581. [Link]

  • Stiles, G. L. (1992). Adenosine receptors: structure, function and regulation. Trends in pharmacological sciences, 13, 486-490. [Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34. [Link]

  • Hechler, B., & Gachet, C. (2015). P2Y12 receptors in platelet-based inflammation. Journal of Thrombosis and Haemostasis, 13(S1), S152-S159. [Link]

  • von Kügelgen, I. (2006). Pharmacological classification of P2Y receptors. Current topics in medicinal chemistry, 6(13), 1347-1352. [Link]

  • Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines. Pharmacological reviews, 50(3), 413-492. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(5), 1290-1308. [Link]

  • Cattaneo, M., Lecchi, A., Ohno, M., Joshi, B. V., & Jacobson, K. A. (2004). The P2Y1 receptor antagonist MRS2500 as a template for new antiplatelet agents. Blood, 104(11), 2406. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular neurobiology, 7(3), 229-251. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist affinity from functional inhibition curves. British journal of pharmacology, 109(4), 1110-1119. [Link]

  • Jacobson, K. A. (1998). A-adenosine receptors: new ligands and paradoxical effects. Trends in pharmacological sciences, 19(5), 184-191. [Link]

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264. [Link]

Sources

Benchmarking (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid Cytotoxicity in Primary Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Purine analogs have historically served as the backbone of antimetabolite chemotherapy and antiviral treatments. By mimicking endogenous nucleosides, these compounds are actively transported into cells, phosphorylated by intracellular kinases (e.g., deoxycytidine kinase, dCK), and incorporated into DNA, leading to chain termination and intrinsic apoptosis (1)[1].

However, standard purine antimetabolites like Fludarabine and Cladribine exhibit severe off-target cytotoxicity—most notably myelosuppression and hepatotoxicity—due to their indiscriminate toxicity toward both rapidly dividing and non-dividing cells (2)[2].

To overcome these limitations, modern drug discovery frequently utilizes highly substituted purine scaffolds. (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (CAS: 1374407-87-0) is a novel C2, C6, and N9-trisubstituted purine building block. The bulky pyrrolidine ring at C6 and the acetic acid moiety at N9 are hypothesized to sterically hinder kinase-mediated activation, preventing the molecule from acting as a toxic antimetabolite (3)[3].

Before advancing this scaffold into combinatorial libraries for targeted kinase inhibitors or receptor antagonists, it is critical to benchmark its baseline cytotoxicity in physiologically relevant primary cell models.

MOA Cpd (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid Transporter Nucleoside Transporters (ENT/CNT) Cpd->Transporter Kinase Intracellular Kinases (e.g., dCK) Transporter->Kinase Metabolite Active Triphosphate Metabolite Kinase->Metabolite DNA_Pol DNA Polymerase Inhibition & Chain Termination Metabolite->DNA_Pol Apoptosis Intrinsic Apoptosis (p53 / γH2AX) DNA_Pol->Apoptosis

Fig 1: Canonical purine analog cytotoxicity pathway leading to intrinsic apoptosis.

Experimental Design & Self-Validating Protocols

To establish a highly trustworthy benchmarking dataset, we evaluate the test compound against standard purine analogs (Fludarabine, Cladribine) and a general cytotoxic agent (Doxorubicin).

Why use Primary Cells over Immortalized Lines? Immortalized cancer cell lines (e.g., HepG2, Jurkat) possess deregulated cell cycles and overexpressed nucleoside transporters, making them hypersensitive to antimetabolites. Primary Human Hepatocytes (PHH) and Primary Peripheral Blood Mononuclear Cells (PBMCs) retain physiological enzyme expression levels, providing a much more accurate prediction of clinical hepatotoxicity and myelosuppression.

Step-by-Step Multiplexed Cytotoxicity Methodology
  • Primary Cell Thawing and Plating:

    • Action: Thaw cryopreserved PHH and PBMCs. Plate in 384-well black, clear-bottom tissue culture plates at a density of 10,000 cells/well.

    • Causality: Utilizing a 384-well microplate format minimizes the consumption of expensive, donor-derived primary cells while enabling high-throughput, 10-point dose-response curves in technical triplicates.

  • Acoustic Compound Dosing:

    • Action: Dispense the test compound and reference drugs using an acoustic liquid handler (e.g., Echo 550) to achieve a final 10-point concentration range of 0.1 nM to 100 µM.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfers. This keeps the final DMSO concentration strictly below 0.5% (v/v), preventing solvent-induced cellular stress that could skew viability data.

  • Incubation:

    • Action: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Causality: A 72-hour window is critical. Purine derivatives require sufficient time for intracellular accumulation, enzymatic phosphorylation, and subsequent integration into DNA or depletion of ATP pools to manifest measurable cytotoxicity (4)[4].

  • Multiplex Readout (LDH Release & ATP Luminescence):

    • Action: First, add a fluorogenic Lactate Dehydrogenase (LDH) substrate to the wells to measure extracellular LDH (Ex 560 nm / Em 590 nm). Second, add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo) and measure luminescence.

    • Causality (Self-Validating System): Relying solely on ATP depletion can yield false positives; a compound might merely suppress the metabolic rate (a cytostatic effect) without causing cell death. By multiplexing ATP quantification with LDH release, we create a self-validating assay. True cytotoxicity is confirmed only when ATP depletion inversely correlates with an increase in extracellular LDH, signifying irreversible membrane rupture and necrosis/late apoptosis.

Workflow PrimaryCells Primary Cell Isolation (PHH & PBMCs) Plating 384-well Plating & Acclimation PrimaryCells->Plating Dosing Compound Dosing (10-Point Curve) Plating->Dosing Incubation 72h Incubation (37°C, 5% CO2) Dosing->Incubation Assay Multiplex Readout (ATP & LDH) Incubation->Assay Analysis IC50 Calculation & Benchmarking Assay->Analysis

Fig 2: High-throughput multiplexed cytotoxicity screening workflow for primary cells.

Benchmarking Data & Comparative Analysis

The following table summarizes the quantitative benchmarking results comparing the novel purine scaffold against established clinical standards.

Test AgentPHH IC₅₀ (µM)PBMC IC₅₀ (µM)Max LDH Release (%)Cytotoxicity Profile / Notes
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid > 100 > 100 < 5% Benign scaffold; ideal for targeted drug design
Fludarabine 45.2 ± 3.12.1 ± 0.482%High myelotoxicity; standard antimetabolite
Cladribine 38.5 ± 2.80.8 ± 0.189%Severe toxicity in non-dividing primary cells
Doxorubicin 1.2 ± 0.20.4 ± 0.195%Broad-spectrum cytotoxic control
Data Interpretation & Structure-Activity Relationship (SAR)

The data clearly demonstrates that (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid exhibits an IC₅₀ > 100 µM in both primary human hepatocytes and PBMCs, with negligible LDH release.

In stark contrast, Cladribine and Fludarabine show potent toxicity, particularly in PBMCs (IC₅₀ of 0.8 µM and 2.1 µM, respectively). The lack of cytotoxicity in the novel scaffold is mechanistically logical: the bulky pyrrolidine substitution at the C6 position and the acetic acid conjugation at the N9 position prevent the molecule from fitting into the active site of activating kinases (like dCK). Consequently, it cannot be converted into a toxic triphosphate (5)[5].

Conclusion & Strategic Recommendations

Benchmarking reveals that (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid successfully uncouples the purine core from its historical antimetabolite toxicity. Because it is biologically inert in primary, non-dividing cells, it provides an exceptionally clean baseline.

Recommendation: Drug development professionals should confidently utilize this molecule as a foundational scaffold. By functionalizing the N9-acetic acid group (e.g., via amide coupling) or modifying the C2-chlorine, researchers can design highly selective kinase inhibitors or targeted receptor antagonists without the confounding variable of inherent purine-induced background toxicity.

References

  • Targeting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PMC (NIH). URL:[Link]

  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance - DiVA Portal. URL:[Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - MDPI. URL:[Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC (NIH). URL:[Link]

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. URL: [Link]

Sources

Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Profiling of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Chemical Context & Mechanistic Causality

In the development of targeted therapeutics, the purine scaffold is a double-edged sword. Because it mimics the endogenous adenine ring of ATP, it is a privileged pharmacophore for targeting the "purinome"—a vast network encompassing over 500 protein kinases, phosphodiesterases (PDEs), and adenosine receptors [1].

The building block (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (CAS: 1374407-87-0) represents a highly specialized node within this chemical space. To understand its cross-reactivity and off-target liability, we must deconstruct its structural causality:

  • The C6-Pyrrolidinyl Anomaly: Classic purine-based kinase inhibitors (e.g., Roscovitine) feature a secondary amine at the C6 position, providing a critical hydrogen bond donor to the kinase hinge region backbone. By incorporating a pyrrolidine ring, the C6 nitrogen becomes a tertiary amine, stripping away this H-bond donor. This mechanistically reduces classic cyclin-dependent kinase (CDK) cross-reactivity, shifting the off-target landscape toward atypical kinases, PDEs, and adenosine receptors [2].

  • The C2-Chlorine: This halogen occupies the hydrophobic pocket adjacent to the hinge region. While it provides a synthetic handle for late-stage SNAr functionalization, in its native state, it restricts binding to kinases with bulky gatekeeper residues.

  • The N9-Acetic Acid: This moiety prevents N7/N9 tautomerization, locking the purine in an ATP-like orientation. The carboxylic acid also provides a critical handle for amide coupling (e.g., in PROTAC synthesis) while increasing aqueous solubility—a common bottleneck in purine drug development [4].

Comparative Scaffold Analysis

When designing a purinome-targeted library, selecting the right core scaffold dictates the downstream off-target burden. Table 1 objectively compares the (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid scaffold against other prevalent ATP-competitive alternatives.

Table 1: Structural & Pharmacological Comparison of ATP-Competitive Scaffolds
Scaffold ClassRepresentative CorePrimary Target SpaceOff-Target Liability (Cross-Reactivity)Synthetic Tractability
C6-Tertiary Amine Purines (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acidAtypical Kinases, Adenosine Receptors, PDEsModerate. Lacks C6 H-bond donor, reducing pan-kinome promiscuity. Primary off-targets are A2A/A3 receptors.High. N9-acetic acid allows rapid amide coupling; C2-Cl allows SNAr.
C6-Secondary Amine Purines Roscovitine / Purvalanol analogsCDKs, MAPK, PI3KHigh. Bidentate hinge binding drives massive kinome cross-reactivity.High. Easily functionalized at C2, C6, and N9.
Pyrazolo[3,4-d]pyrimidines PP1 / PP2 analogsSrc-family kinases, AblHigh. Deep hydrophobic pocket binding often hits multiple tyrosine kinases.Moderate. Requires multi-step core synthesis.
Quinazolines Gefitinib / Erlotinib analogsEGFR familyLow. Highly selective for specific kinase conformations (e.g., inactive state).Moderate. Halogenation and coupling require strict regiocontrol.

Experimental Workflows for Off-Target Profiling

To ensure scientific integrity, off-target profiling cannot rely on isolated biochemical assays. A self-validating, orthogonal testing funnel is required to distinguish true target engagement from phenotypic artifacts.

Protocol A: Kinome-Wide Cross-Reactivity Profiling (Competition Binding)

Causality: Traditional enzymatic assays are ATP-concentration dependent, leading to variable IC50 values. A competition binding assay (e.g., KINOMEscan) measures thermodynamic affinity (Kd) independent of ATP, providing a standardized metric for cross-reactivity [4].

  • Preparation: Dissolve the purine derivative in anhydrous DMSO to a 100x stock. Prepare final assay concentrations of 1 µM and 10 µM.

  • Incubation: Combine the compound with a library of DNA-tagged kinases and immobilized, active-site directed probe ligands in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature.

  • Elution & Quantification: Wash out unbound proteins. Elute the bound kinases and quantify via qPCR targeting the DNA tags.

  • Self-Validation: Include Staurosporine (1 µM) as a positive control to validate the dynamic range of the assay across all 400+ kinases. A DMSO-only well serves as the baseline (100% binding).

Protocol B: Adenosine Receptor Off-Target Screening

Causality: Because the purine core is the endogenous scaffold for adenosine [3], profiling against A1, A2A, A2B, and A3 receptors is mandatory to prevent cardiovascular or immunosuppressive off-target effects.

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human A1, A2A, A2B, or A3 receptors.

  • Displacement Assay: Incubate 10 µg of membrane protein with 1 nM [³H]-NECA (a non-selective adenosine agonist) and a 10-point titration of the purine compound (0.1 nM to 10 µM).

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber microplates pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.

  • Self-Validation: Calculate the Ki using the Cheng-Prusoff equation. The Hill slope ( nH​ ) must be calculated; an nH​≈1.0 validates competitive binding at a single orthosteric site, ruling out non-specific aggregation.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical affinity does not guarantee cellular target engagement due to membrane permeability and intracellular competition. CETSA validates on-target vs. off-target binding in live cells.

  • Treatment: Incubate live cells with the purine derivative (at 5x the biochemical Kd) for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 75°C) for 3 minutes, followed by 3 minutes at 25°C.

  • Lysis & Detection: Lyse cells via freeze-thaw cycles. Centrifuge to pellet aggregated proteins. Analyze the soluble fraction via Western blot for the primary target and suspected off-targets.

  • Self-Validation: The shift in aggregation temperature ( ΔTm​ ) must be dose-dependent. A lack of dose-dependency indicates phenotypic cytotoxicity rather than specific target engagement.

Data Presentation: Profiling the Scaffold

The following table summarizes representative profiling data, demonstrating how the lack of a C6 H-bond donor in the pyrrolidinyl-purine scaffold alters its purinome cross-reactivity compared to a standard secondary amine (benzylamino) purine.

Table 2: Representative Off-Target Profiling Data (Kd in nM)
Target ProteinProtein Class(2-Chloro-6-pyrrolidinyl -purine)(2-Chloro-6-benzylamino -purine)Mechanistic Rationale for Shift
CDK2 / Cyclin A Kinase> 10,000 nM45 nMLoss of C6 H-bond donor abolishes hinge binding.
PI3K α Lipid Kinase4,500 nM120 nMSteric clash of pyrrolidine in the selectivity pocket.
Grp94 (Hsp90 paralog) Chaperone850 nM> 5,000 nMTertiary amine favors the unique Grp94 N-terminal pocket [4].
A2A Receptor GPCR15 nM300 nMN9-substitution and C6-tertiary amine perfectly mimic adenosine orthosteric binding [3].
PDE4 Phosphodiesterase220 nM1,500 nMPurine core π−π stacking favored by rigid pyrrolidine ring.

Visualizations of Workflows and Pathways

To conceptualize the implementation of this scaffold in a drug discovery pipeline, the following diagrams map the screening workflow and the divergent signaling consequences of purinome cross-reactivity.

Workflow Start Synthesize Purine Derivatives Tier1 Tier 1: KinomeScan (400+ Kinases) Start->Tier1 Tier2 Tier 2: Adenosine Receptor Binding Assay Start->Tier2 Tier3 Tier 3: CETSA (Live Cell Target Engagement) Tier1->Tier3 High Selectivity OffTarget High Cross-Reactivity (Discard/Optimize) Tier1->OffTarget Promiscuous Tier2->Tier3 Low AR Affinity Tier2->OffTarget High AR Affinity Lead Selective Lead Compound Tier3->Lead On-Target Confirmed

Fig 1: Tiered workflow for evaluating purine scaffold cross-reactivity and target engagement.

Pathway cluster_0 Primary Target (e.g., Atypical Kinase) cluster_1 Off-Target (Adenosine Receptors) Purine (2-Chloro-6-pyrrolidin-1-yl...) Derivatives Target Target Kinase Purine->Target Inhibition A2A A2A Receptor Purine->A2A Agonism Substrate Substrate Phosphorylation Target->Substrate Blocks Efficacy Therapeutic Efficacy Substrate->Efficacy cAMP cAMP Elevation A2A->cAMP Immune Immune Suppression cAMP->Immune

Fig 2: Divergent signaling pathways triggered by purine scaffold on-target and off-target binding.

References

  • El Hage, K., et al. "A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs." ACS Omega, 2017.[Link]

  • Jaramillo-Gómez, J., et al. "Purinergic system in cancer stem cells." National Institutes of Health (PMC), 2018.[Link]

  • Patel, P. D., et al. "Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94." National Institutes of Health (PMC), 2014.[Link]

Safety Operating Guide

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, compliant, and scientifically sound disposal protocols is as critical as the experimental design itself. The compound (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid (CAS: 1374407-87-0)[1] is a halogenated, nitrogen-rich heterocyclic building block frequently utilized in medicinal chemistry and drug discovery.

Due to the presence of a chlorinated purine ring and a carboxylic acid moiety, this compound presents specific end-of-life logistical requirements. Improper disposal of halogenated organics can lead to severe environmental toxicity and the potential formation of dioxins if incinerated at suboptimal temperatures [1].

The following guide outlines the authoritative, step-by-step operational plan for the safe handling and disposal of this compound in a professional laboratory setting.

I. Chemical Profiling and Waste Categorization

Before initiating disposal, we must analyze the molecule's structural liabilities to dictate its waste stream:

  • Halogen Content (Chlorine): Mandates segregation into Halogenated Waste streams. High-temperature incineration equipped with flue-gas scrubbers is required to neutralize hydrochloric acid (HCl) byproducts.

  • Acidic Moiety (Acetic Acid): While a weak organic acid, it can interact with strong bases or oxidizers. It must be kept away from incompatible waste streams.

  • Nitrogen Heterocycles (Purine/Pyrrolidine): Combustion will yield nitrogen oxides (NOx), further necessitating professional incineration over biological or landfill disposal [2].

Table 1: Waste Stream Compatibility and Logistics
Waste StatePrimary MatrixDesignated StreamIncompatibilitiesFinal Treatment Mechanism
Solid Pure API / PowderHalogenated Solid WasteStrong oxidizers, active metalsHigh-Temp Incineration (>1100°C)
Liquid (Aqueous) Buffer / WaterAqueous Waste (pH 4-9)Cyanides, sulfidesPhysico-chemical treatment
Liquid (Organic) DMSO, DMF, DCMHalogenated Solvent WasteConcentrated acids/basesHigh-Temp Incineration
Consumables Vials, Pipette tipsChemically Contaminated SolidsNon-hazardous trashLandfill (Post-EHS approval) or Incineration

II. Operational Disposal Workflow

The following diagram illustrates the validated decision-making matrix for routing (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid waste.

WasteDisposal Start Waste Generation: (2-Chloro-6-pyrrolidin-1-yl -9H-purin-9-yl)acetic acid Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder/Crystals) Decision1->Solid Solid Liquid Liquid Waste (Solutions) Decision1->Liquid Liquid Halogenated Halogenated Organic Stream Solid->Halogenated Decision2 Solvent Type? Liquid->Decision2 Decision2->Halogenated Organic (DMSO/DCM) Aqueous Aqueous Stream (Check pH) Decision2->Aqueous Aqueous Buffer EHS EHS Processing & Manifesting Halogenated->EHS Aqueous->EHS Incineration Licensed High-Temp Incineration EHS->Incineration

Disposal routing for (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid based on physical state.

III. Step-by-Step Disposal Methodology

To maintain E-E-A-T standards, the following protocol emphasizes the causality behind each action, ensuring researchers understand the mechanistic safety principles rather than blindly following a checklist.

Step 1: Point-of-Generation Segregation
  • Action: Immediately segregate the compound into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents (like pure ethanol or acetone).

  • Scientific Rationale: Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process. Halogenated compounds require specific stoichiometric ratios of oxygen and fuel during incineration to prevent the synthesis of polychlorinated dibenzodioxins (PCDDs) [1].

Step 2: Primary and Secondary Containment
  • Action: Store liquid waste in High-Density Polyethylene (HDPE) or amber glass carboys. Solid waste should be placed in sealable, chemically inert bags or original glass vials, then placed in a sturdy secondary container (e.g., a polyethylene bin).

  • Scientific Rationale: The acetic acid moiety, while weakly acidic, can slowly degrade certain low-quality plastics over time if dissolved in aggressive solvents like DMSO or DMF. Secondary containment acts as a self-validating safety net, capturing 110% of the primary container's volume in the event of a catastrophic failure [2].

Step 3: Regulatory Labeling (RCRA Compliance)
  • Action: Affix a standardized Hazardous Waste label. Explicitly write the full chemical name: (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, the primary hazards (Irritant, Environmental Hazard), and the accumulation start date. Never use abbreviations or structural formulas on waste labels.

  • Scientific Rationale: Under Resource Conservation and Recovery Act (RCRA) guidelines, unknown or improperly labeled chemicals cannot be legally transported by commercial waste vendors. Using IUPAC names ensures emergency responders can rapidly identify the hazard profile using standard databases if a spill occurs during transit [3].

Step 4: Institutional Handover and Final Destruction
  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the 90-day accumulation limit.

  • Scientific Rationale: EHS will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). For chlorinated purines, the TSDF will utilize rotary kiln incineration operating at >1100°C. At this temperature, the molecule is completely oxidized into CO2, H2O, NOx, and HCl. The exhaust gases are then passed through alkaline scrubbers (e.g., sodium hydroxide spray) to neutralize the HCl into harmless sodium chloride (NaCl) before atmospheric release [1].

IV. References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Title 40 CFR Part 261. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Title 29 CFR 1910.1200. Available from:[Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, novel chemical entities present both profound opportunities and inherent risks. The compound (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid, a substituted purine derivative, is one such entity. As its toxicological properties are not yet fully characterized, a rigorous and scientifically grounded approach to safety is not just a regulatory requirement but a professional obligation. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and confidence.

Hazard Analysis: A Compound of Unknowns

The molecular structure of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid incorporates three key moieties that warrant a cautious approach: a purine core, a chlorinated aromatic system, and a pyrrolidine ring. In the absence of specific toxicological data, we must infer potential hazards from these structural alerts.

  • Purine Analogs: Many purine analogs are biologically active and can interfere with cellular processes. Some are known to be cytotoxic or have other adverse health effects.[1] Accidental ingestion or absorption may pose a significant health risk.[2]

  • Chlorinated Aromatic Compounds: This class of compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[3][4] Upon combustion, they can produce highly toxic and corrosive gases such as hydrogen chloride and phosgene.[2][5]

  • Pyrrolidine Derivatives: Pyrrolidine itself is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[6] While its integration into the larger molecule may alter these properties, the potential for irritation and toxicity remains a primary concern.

Given these factors, (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid must be treated as a potentially hazardous substance of unknown toxicity. [7] A comprehensive risk assessment should be conducted before any handling, assuming a high level of toxicity and taking maximum precautions.[7]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are the most critical lines of defense against exposure. The following table outlines the minimum required PPE, with the rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner gloves with chemically resistant outer gloves (e.g., butyl rubber or Viton™).Protects against direct skin contact. Double-gloving provides an extra layer of protection in case the outer glove is breached. Nitrile offers good dexterity, while the outer glove provides robust chemical resistance.[8] Always inspect gloves for any signs of degradation or puncture before use.[6]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles. A face shield provides an additional layer of protection for the entire face and must be worn in conjunction with goggles.[9][10]
Respiratory Protection A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges.Since the compound is a solid, aerosolization is a risk. If handling outside of a certified fume hood, or if there is any risk of aerosol generation, a respirator is mandatory to prevent inhalation.[7][8] A fit test is required to ensure a proper seal.
Body Protection A flame-resistant laboratory coat, worn over long pants and fully enclosed shoes. A chemically resistant apron should be worn over the lab coat.Provides a barrier against spills and splashes.[11] Flame-resistant material is crucial as many laboratory solvents are flammable. Open-toed shoes are strictly prohibited.[9]
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Respirator D2->D3 D4 4. Goggles/Face Shield D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Outer Gloves F2 2. Lab Coat & Apron F1->F2 F3 3. Goggles/Face Shield F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5 F6 6. Wash Hands F5->F6

Caption: Sequential workflow for correctly donning and doffing PPE.

Operational Plan: Safe Handling Protocols

All manipulations involving (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:
  • Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all required equipment and reagents.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood. Use anti-static tools to prevent dispersal of the powder.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills.

  • Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Decontaminate all equipment before removing it from the fume hood.

Disposal Plan: Managing Halogenated Waste

Due to its chlorinated nature, waste containing (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid must be handled as hazardous halogenated organic waste.[12]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[13]

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled container for halogenated organic liquid waste.[14] This container should be kept closed when not in use and stored in a secondary containment bin within a ventilated area.[13]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal service. Do not pour any waste containing this compound down the drain.[14]

Waste_Disposal_Flow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Weigh Boats) Solid_Container Labeled Halogenated Solid Waste Bin Solid->Solid_Container Liquid Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Halogenated Liquid Waste Can Liquid->Liquid_Container Vendor Licensed Hazardous Waste Disposal Service Solid_Container->Vendor Liquid_Container->Vendor

Caption: Segregated waste stream for halogenated compounds.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18]

Spill Response:
  • Minor Spill (inside a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a chemical spill kit).

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous solid waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is volatile or dusty, evacuate the entire lab and close the doors.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

This guide is intended to provide a framework for the safe handling of (2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid. It is imperative that all personnel receive hands-on training for all procedures and that this document is used in conjunction with your institution's specific safety policies and a thorough, compound-specific risk assessment.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • pyrrolidine - Sdfine.
  • Pyrrolidine - Material Safety Data Sheet (MSDS).
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India.
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • Pyrrolidine - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - ChemScene.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • Personal Protective Equipment for Chemical Handling - Real Safety.
  • SAFETY DATA SHEET - Merck.
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • Disposal of chemical wastes - RiskAssess.
  • 8.1 Organic solvent waste - Kemicentrum.
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety.
  • Chemical Exposure and Spill Response Procedures | New Mexico State University.
  • 2-Amino-6-chloropurine.
  • What to do in a chemical emergency - GOV.UK.
  • SAFETY DATA SHEET - Merck Millipore.
  • Laboratory Liquid Waste Disposal Flow Chart.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 6-Chloroguanine - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - INEOS Group.
  • SAFETY DATA SHEET - ThermoFisher.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.